Product packaging for Cyclohexane-1,1-bis(3-thiopropionic acid)(Cat. No.:CAS No. 4265-55-8)

Cyclohexane-1,1-bis(3-thiopropionic acid)

Cat. No.: B1620114
CAS No.: 4265-55-8
M. Wt: 292.4 g/mol
InChI Key: DIKBCETVRUZRBJ-UHFFFAOYSA-N
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Description

Cyclohexane-1,1-bis(3-thiopropionic acid) (C~12~H~20~O~4~S~2~) is a specialized polythiol compound of significant interest in advanced materials research . Compounds featuring multiple thiol (-SH) functional groups, such as this one, are highly valued for their role in "click" chemistry, a concept encompassing high-yield and efficient reactions conducted under benign conditions . Thiols can undergo several efficient reactions, making them suitable for chemical, biological, and materials engineering applications . The primary research value of this polythiol lies in its ability to react via radical pathways (e.g., thiol-ene reactions) or nucleophilic mechanisms (e.g., thiol-epoxy or thiol-isocyanate reactions) to form thermosetting polymers . These properties suggest potential applications in the development of novel thiourethane-based optical materials, such as lenses for which polythiols are known to provide excellent color and performance . Furthermore, the cyclohexane core provides a rigid aliphatic structure that can influence the physical properties of the resulting polymer networks. As a polythiol, its S-H bond dissociation energy is lower than that of analogous alcohols, making it more readily available for radical hydrogen abstraction and typically more acidic, which can dictate its reactivity in various synthetic pathways . This product is intended For Research Use Only and is a key building block for researchers developing new polymeric networks, functional materials, and exploring the fundamentals of thiol-based click chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O4S2 B1620114 Cyclohexane-1,1-bis(3-thiopropionic acid) CAS No. 4265-55-8

Properties

IUPAC Name

3-[1-(2-carboxyethylsulfanyl)cyclohexyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20O4S2/c13-10(14)4-8-17-12(6-2-1-3-7-12)18-9-5-11(15)16/h1-9H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKBCETVRUZRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(SCCC(=O)O)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195379
Record name Cyclohexane-1,1-bis(3-thiopropionic acid)
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4265-55-8
Record name 3,3′-[Cyclohexylidenebis(thio)]bis[propanoic acid]
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Record name Cyclohexane-1,1-bis(3-thiopropionic acid)
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Record name Cyclohexane-1,1-bis(3-thiopropionic acid)
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Synthetic Principles and Precursor Chemistry for Cyclohexane 1,1 Bis 3 Thiopropionic Acid

General Strategies for Bis-Functionalized Cyclohexane (B81311) Derivatives

The creation of a cyclohexane ring bearing two functional groups on the same carbon atom (a 1,1- or gem-disubstituted pattern) is a key structural challenge. Several established methodologies in organic synthesis can be adapted to achieve this core structure.

Routes to 1,1-Disubstituted Cyclohexane Scaffolds

The construction of a 1,1-disubstituted cyclohexane scaffold can be approached in several ways, often starting from readily available cyclic ketones or by building the ring system through cycloaddition reactions. One of the most common starting materials is cyclohexanone (B45756). The reactivity of the carbonyl group allows for the introduction of two substituents at the alpha-position. For instance, the reaction of cyclohexanone with malonic acid or its esters, followed by further chemical transformations, can lead to the desired 1,1-disubstituted pattern.

Another powerful approach is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. By choosing appropriately substituted dienes and dienophiles, a variety of functionalized cyclohexene (B86901) derivatives can be synthesized, which can then be further modified to achieve the desired 1,1-disubstitution. mdpi.com For example, the reaction of a 1,3-butadiene (B125203) derivative with a substituted alkene can yield a cyclohexene ring that can be subsequently functionalized.

Furthermore, the synthesis of cyclohexane-1,1-dicarboxylic acid is a well-established procedure, often starting from the corresponding dinitrile followed by hydrolysis. researchgate.netgoogle.com This dicarboxylic acid can then serve as a versatile intermediate for further functionalization.

Finally, the direct functionalization of cyclohexane itself is possible through radical reactions, though achieving specific 1,1-disubstitution can be challenging and often leads to mixtures of products.

Precursor Functionalization for Thiol and Carboxylic Acid Group Incorporation

Once the 1,1-disubstituted cyclohexane scaffold is in place, the next critical step is the introduction of the thiol and carboxylic acid functionalities. The choice of strategy depends on the nature of the functional groups already present on the cyclohexane ring.

If the scaffold contains two carboxylic acid groups, as in cyclohexane-1,1-dicarboxylic acid, these can be reduced to the corresponding diol, 1,1-bis(hydroxymethyl)cyclohexane. This diol can then be converted into a dithiol through various methods, such as reaction with thiourea (B124793) followed by hydrolysis, or by conversion to a dihalide and subsequent reaction with a thiolating agent.

Alternatively, if the scaffold contains two halide groups, such as in 1,1-bis(halomethyl)cyclohexane, these can be directly displaced by a sulfur nucleophile. A common method involves the use of thiourea or a metal hydrosulfide (B80085) to introduce the thiol group.

A particularly elegant and efficient method for introducing the entire 3-thiopropionic acid moiety is the thiol-ene reaction. wikipedia.org This reaction involves the radical-mediated addition of a thiol to an alkene. Therefore, a precursor such as 1,1-divinylcyclohexane could react with two equivalents of 3-thiopropionic acid to directly form the target molecule. This "click chemistry" approach is known for its high yields and selectivity. wikipedia.org

Role of 3-Thiopropionic Acid (3-Mercaptopropionic Acid) in Organic Synthesis

3-Thiopropionic acid, also known as 3-mercaptopropionic acid (3-MPA), is a versatile bifunctional molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) group. This dual functionality makes it a valuable building block in a wide range of organic syntheses. atamankimya.comatamanchemicals.com

Formation of 3-Thiopropionic Acid from Acrylonitrile (B1666552) or Acrylic Acid Pathways

The industrial production of 3-thiopropionic acid typically follows one of two main synthetic routes. One common method involves the reaction of acrylonitrile with hydrogen sulfide (B99878) (H₂S). This reaction proceeds via a nucleophilic addition of the hydrosulfide anion to the activated double bond of acrylonitrile, forming a thiolated intermediate which is then hydrolyzed to yield 3-thiopropionic acid. atamankimya.com

Another widely used pathway is the direct addition of hydrogen sulfide to acrylic acid. This reaction is an example of a thiol-ene reaction and can be catalyzed by various means. The anti-Markovnikov addition of the thiol group across the double bond of acrylic acid leads directly to the formation of 3-thiopropionic acid. atamankimya.com

Starting MaterialReagentsProduct
Acrylonitrile1. H₂S2. H₂O, H⁺ or OH⁻3-Thiopropionic acid
Acrylic AcidH₂S3-Thiopropionic acid

Reactions Involving Thiol and Carboxylic Acid Functional Groups of 3-Thiopropionic Acid as a Building Block

The presence of both a thiol and a carboxylic acid group allows 3-thiopropionic acid to participate in a variety of chemical transformations, making it a highly useful synthetic intermediate.

The carboxylic acid group can undergo typical reactions of carboxylic acids, such as esterification with alcohols, amidation with amines, and reduction to the corresponding alcohol. These reactions are fundamental in the synthesis of more complex molecules where the carboxylic acid functionality needs to be modified. atamankimya.com

The thiol group is also highly reactive and can participate in several important reactions. It can be oxidized to form disulfide bonds, a reaction that is crucial in crosslinking polymers and in biological systems. atamankimya.com The thiol group can also act as a nucleophile in substitution reactions, for example, by reacting with alkyl halides to form thioethers. Furthermore, the thiol group has a strong affinity for certain metal ions, leading to its use as a chelating agent. atamanchemicals.com

Perhaps one of the most significant reactions of the thiol group in the context of modern organic synthesis is its participation in the thiol-ene reaction. This radical-mediated addition to a carbon-carbon double bond is a highly efficient and atom-economical method for forming carbon-sulfur bonds. wikipedia.org This reaction is particularly valuable for the synthesis of polymers and for surface functionalization.

Catalytic Roles of 3-Thiopropionic Acid in Related Cyclohexane Derivatization

While direct catalytic applications of 3-thiopropionic acid in the derivatization of cyclohexane are not extensively documented, its inherent reactivity suggests potential catalytic roles in certain transformations.

The thiol group of 3-thiopropionic acid can act as a co-catalyst in certain reactions. For instance, in the presence of a primary catalyst, the thiol can participate in catalytic cycles. An example of this is the transformation of fluorene (B118485) to fluorenebisphenoxy derivatives, where 3-MPA acts as a co-catalyst by adding to the carbonyl carbon, facilitating the substitution by phenoxy groups. researchgate.net

Furthermore, in the context of radical reactions, 3-thiopropionic acid can act as a chain transfer agent. In radical polymerizations, for example, the thiol group can effectively terminate a growing polymer chain while initiating a new one, thereby controlling the molecular weight of the polymer. atamankimya.com This principle could be applied to radical-mediated functionalization of cyclohexane derivatives.

Applications of 3-Thiopropionic Acid as a Catalyst or Promoter in Bisphenol Synthesis with Cyclic Ketones

While direct documentation of 3-thiopropionic acid as a catalyst for bisphenol synthesis from cyclic ketones is not extensively reported, its role can be inferred from the principles of acid catalysis in similar reactions. In the synthesis of bisphenols, such as Bisphenol A (BPA), an acidic catalyst is crucial for the condensation of a ketone (acetone in the case of BPA) with two equivalents of a phenol. nih.gov Thiol-containing compounds, particularly those with acidic functionalities, can act as effective promoters or co-catalysts in these condensation reactions.

The synthesis of bisphenols from cyclic ketones follows a similar mechanistic pathway. The self-condensation of cyclohexanone, for instance, is a well-studied reaction that can be catalyzed by various acidic catalysts to form dimers and other products. rsc.org The key to producing a bisphenol-like compound would be to facilitate the reaction of the cyclic ketone with a phenolic compound in the presence of a suitable catalyst system. 3-Thiopropionic acid, with its inherent acidity and the presence of a thiol group, could potentially promote this reaction by activating the ketone and participating in the reaction mechanism. The thiol group can sometimes enhance the catalytic activity of ion-exchange resins used in bisphenol A synthesis. pearson.com

The table below illustrates the types of catalysts used in related condensation reactions, providing a basis for understanding the potential role of 3-thiopropionic acid.

Catalyst TypeExampleRelevant ReactionReference
Perfluorosulfonic acid resinHRF5015Self-condensation of cyclohexanone rsc.org
Ion-exchange resinAmberlyst-15Synthesis of Bisphenol A nih.gov
Acidified activated aluminaAA300/HClSynthesis of Bisphenol A nih.gov

Mechanistic Insights into 3-Thiopropionic Acid Catalysis in Cyclohexane-Related Condensation Reactions

The catalytic activity of 3-thiopropionic acid in condensation reactions involving cyclohexanone can be understood through the principles of acid catalysis. The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the context of a reaction with a thiol, such as the thiol group of 3-thiopropionic acid, the sulfur atom acts as the nucleophile. The general mechanism for the acid-catalyzed reaction between a ketone and a thiol proceeds through the formation of a hemithioacetal, followed by the formation of a thioacetal (or thioketal in the case of a ketone).

A proposed mechanism for the condensation is as follows:

Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, enhancing its electrophilicity.

Nucleophilic Attack by Thiol: The sulfur atom of a 3-thiopropionic acid molecule attacks the electrophilic carbonyl carbon, leading to the formation of a protonated hemithioketal intermediate.

Deprotonation: A base (which could be another molecule of 3-thiopropionic acid or the solvent) removes the proton from the sulfur atom, yielding a neutral hemithioketal.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemithioketal is protonated by the acid catalyst, forming a good leaving group (water).

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation.

Second Nucleophilic Attack: A second molecule of 3-thiopropionic acid attacks the carbocation.

Final Deprotonation: Deprotonation of the newly added thiol group yields the final gem-dithioether product, Cyclohexane-1,1-bis(3-thiopropionic acid), and regenerates the acid catalyst.

This mechanism is analogous to the acid-catalyzed hydrolysis of acetals, which also proceeds through protonation and nucleophilic attack. pearson.com The efficiency of this process would be influenced by the reaction conditions and the relative reactivity of the functional groups involved.

Considerations for the Specific Preparation of Cyclohexane-1,1-bis(3-thiopropionic acid)

The synthesis of a bifunctional molecule like Cyclohexane-1,1-bis(3-thiopropionic acid) requires careful control over the reaction to ensure high purity and yield. Several factors, including regioselectivity, stereochemistry, and reaction conditions, must be considered.

Regioselectivity and Stereochemical Control in Multi-functional Cyclohexane Synthesis

Regioselectivity in the synthesis of Cyclohexane-1,1-bis(3-thiopropionic acid) is primarily concerned with ensuring that the substitution occurs at the C1 position of the cyclohexane ring. The reaction of cyclohexanone with a thiol under acidic conditions is highly regioselective for the carbonyl carbon, leading to the desired 1,1-disubstituted product. Alternative reactions at the alpha-carbons of the cyclohexanone, such as those seen in aldol (B89426) condensations, are less likely under these conditions, especially with a soft nucleophile like sulfur. vaia.comlibretexts.org

Optimization of Reaction Conditions for Bifunctional Compound Purity and Yield

The optimization of reaction conditions is critical for maximizing the yield and purity of Cyclohexane-1,1-bis(3-thiopropionic acid). Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: The choice and concentration of the acid catalyst are crucial. A strong acid is typically required, but a catalyst that is too strong or used in excess can lead to side reactions and decomposition of the product.

Solvent: The solvent must be able to dissolve the reactants and be inert under the reaction conditions.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also promote the formation of byproducts. The reaction should be monitored to determine the optimal time for achieving high conversion without significant product degradation.

Purification: After the reaction, purification is essential to remove unreacted starting materials, the catalyst, and any byproducts. Techniques such as crystallization, chromatography, or extraction can be employed. azom.com The use of modern purification techniques like Agitated Nutsche Filter Dryers (ANFDs) can improve the efficiency of solid-liquid separation and drying, which is particularly useful in fine chemical synthesis. beilstein-journals.org

The following table summarizes key considerations for optimizing the synthesis of bifunctional compounds:

ParameterConsiderationPotential Impact on Purity and Yield
Reactant Stoichiometry The molar ratio of cyclohexanone to 3-thiopropionic acid.An excess of one reactant may be used to drive the reaction to completion, but can complicate purification.
Catalyst Loading The amount of acid catalyst used.Insufficient catalyst will result in a slow or incomplete reaction, while excess catalyst can cause side reactions.
Temperature The reaction temperature.Higher temperatures increase reaction rates but can lead to decomposition and byproduct formation.
Solvent Choice The polarity and boiling point of the solvent.The solvent should facilitate the reaction and allow for effective temperature control and product isolation.
Workup Procedure The method used to isolate and purify the product.Proper workup is critical for removing impurities and achieving high purity of the final product.

By carefully controlling these factors, the synthesis of Cyclohexane-1,1-bis(3-thiopropionic acid) can be optimized to produce a high-purity product in good yield. The integration of automated systems and machine learning can further enhance the optimization process by exploring a wide range of reaction variables simultaneously.

Chemical Reactivity and Functionalization of Cyclohexane 1,1 Bis 3 Thiopropionic Acid

Reactivity of the Thiol (-SH) Groups in Cyclohexane-1,1-bis(3-thiopropionic acid)

The thiol groups are highly reactive nucleophiles and are susceptible to oxidation, making them key sites for functionalization and crosslinking.

The thiol groups of Cyclohexane-1,1-bis(3-thiopropionic acid) can be readily oxidized to form disulfide bonds (-S-S-). This reaction is a cornerstone for creating crosslinked networks in polymers. The oxidation process can be initiated by various mild oxidizing agents, such as oxygen (air), hydrogen peroxide, or halogens. This reaction transforms the individual molecules into a larger, interconnected network, significantly altering the material's properties. For instance, when incorporated into a polymer matrix, the formation of these disulfide crosslinks can enhance mechanical strength, thermal stability, and chemical resistance.

The reversible nature of the disulfide bond is a particularly valuable feature. These bonds can be cleaved back to thiols using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the development of "smart" or self-healing materials that can be controllably degraded or re-formed.

Table 1: Common Reagents for Thiol-Disulfide Interconversion

Reaction TypeReagent ClassSpecific ExamplesTypical Conditions
Oxidation (Thiol to Disulfide) Mild OxidantsOxygen (O₂), Hydrogen Peroxide (H₂O₂), Iodine (I₂)Aqueous or organic solvent, often at room temperature, may require a catalyst.
Reduction (Disulfide to Thiol) PhosphinesTris(2-carboxyethyl)phosphine (TCEP)Aqueous solution, pH-dependent, rapid and selective.
Reduction (Disulfide to Thiol) Thiol ReagentsDithiothreitol (DTT)Aqueous buffer, typically near neutral pH.

The thiol groups are excellent candidates for participation in "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions.

Thiol-Ene Chemistry : In this reaction, the thiol group undergoes a radical-mediated or base-catalyzed addition across a carbon-carbon double bond (an alkene or "ene"). The reaction can be initiated by UV light in the presence of a photoinitiator or by thermal means. This process is highly efficient and proceeds with anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the alkene. The dual thiol functionality of Cyclohexane-1,1-bis(3-thiopropionic acid) allows it to act as a crosslinking agent when reacted with di- or poly-functional enes, forming robust polymer networks.

Thiol-Yne Chemistry : Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol across a carbon-carbon triple bond (an alkyne or "yne"). A key feature of this reaction is that each alkyne can react with two thiol groups in a sequential manner. This "double addition" capability makes Cyclohexane-1,1-bis(3-thiopropionic acid) a highly effective crosslinker, capable of creating densely crosslinked materials with enhanced thermal and mechanical properties when reacted with molecules containing alkyne groups.

Table 2: Comparison of Thiol-X Click Reactions

ReactionFunctional Group PartnerInitiatorKey FeatureProduct
Thiol-Ene Alkene (-C=C-)UV light, Thermal, BaseSingle addition per double bond; Anti-Markovnikov regioselectivity.Thioether
Thiol-Yne Alkyne (-C≡C-)UV light, Thermal, BaseSequential double addition per triple bond, leading to high crosslink density.Vinyl sulfide (B99878), Dithioether

The soft, polarizable nature of the sulfur atoms in the thiol groups makes them excellent ligands for coordinating with soft or borderline metal ions. Cyclohexane-1,1-bis(3-thiopropionic acid) can act as a bidentate or potentially a multidentate chelating agent, binding to a single metal center through both of its thiol groups. This chelation effect, where a single ligand binds to a metal at multiple points, results in a more stable metal complex compared to coordination with monodentate ligands.

This property is particularly relevant for binding to heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). The presence of the carboxylic acid groups can further influence the coordination behavior, potentially participating in binding to form even more stable, multi-dentate complexes, depending on the pH and the nature of the metal ion. This makes the molecule a candidate for applications in heavy metal remediation, sensing, and sequestration.

Reactivity of the Carboxylic Acid (-COOH) Groups in Cyclohexane-1,1-bis(3-thiopropionic acid)

The two carboxylic acid groups provide a second avenue for chemical modification, primarily through reactions typical of this functional group, such as esterification, amidation, and acid-base chemistry.

Esterification : The carboxylic acid groups can react with alcohols in the presence of an acid catalyst (such as sulfuric acid) to form esters. This reaction is a common strategy for modifying the solubility and polarity of the molecule. For example, reacting Cyclohexane-1,1-bis(3-thiopropionic acid) with a long-chain alcohol would increase its hydrophobicity. This derivatization can be used to tune the molecule's properties for specific applications, such as creating functional monomers for polyester (B1180765) synthesis.

Amidation : Similarly, the carboxylic acid groups can be converted to amides by reacting with primary or secondary amines. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Amidation is a robust method for attaching other molecules, including biomolecules like peptides or functionalized polymers, to the Cyclohexane-1,1-bis(3-thiopropionic acid) scaffold.

Table 3: Derivatization Reactions of Carboxylic Acid Groups

ReactionReactantReagent/CatalystProduct Functional GroupPrimary Use
Esterification Alcohol (R'-OH)Acid Catalyst (e.g., H₂SO₄)Ester (-COOR')Modify polarity; create monomers for polyesters.
Amidation Amine (R'-NH₂)Coupling Agent (e.g., EDC, DCC)Amide (-CONHR')Attach other functional molecules; peptide synthesis.

As a dicarboxylic acid, Cyclohexane-1,1-bis(3-thiopropionic acid) can donate its two protons in the presence of a base. The acidity of these protons allows the molecule to form carboxylate salts when treated with inorganic bases (e.g., sodium hydroxide, potassium carbonate) or organic bases (e.g., triethylamine).

The formation of these salts dramatically increases the aqueous solubility of the compound. This property is useful for creating aqueous solutions of the molecule for applications such as water-based coatings or for facilitating its use in biological systems. The negatively charged carboxylate groups can also engage in electrostatic interactions, which can be exploited for layer-by-layer assembly techniques or for creating ion-exchange materials.

Bio-inspired Chemical Interactions and Enzyme-Ligand Studies of Analogs

The structural motifs within Cyclohexane-1,1-bis(3-thiopropionic acid), specifically the thiopropionic acid group, are of significant interest in biochemical research due to their interactions with biological systems.

The thiol (sulfhydryl) group is a critical component of many biological molecules, including the amino acid cysteine. nih.gov The sulfhydryl groups in enzyme active sites are often essential for their catalytic activity. nih.govmdpi.com Compounds containing thiol groups can act as inhibitors or modulators of these enzymes by interacting with the active site.

3-Mercaptopropionic acid (3-MPA), a structural component of the title compound, is known to be an inhibitor of enzymes that depend on sulfhydryl groups. atamankimya.comatamankimya.com It can interfere with metabolic pathways by blocking the function of these enzymes. atamankimya.com For example, 3-MPA acts as a competitive inhibitor of glutamate (B1630785) decarboxylase, an enzyme that synthesizes the neurotransmitter GABA. wikipedia.org

The interaction mechanisms can vary. A key reaction is thiol-disulfide exchange, where a thiol on an inhibitor molecule can react with a disulfide bond within a protein, or two thiols can be oxidized to form a new disulfide bridge, potentially altering the protein's structure and function. nih.gov Dithiol compounds, in particular, are used to study and profile enzyme activities that involve the transfer of thiol groups, a process known as transthiolation. nih.govacs.org The two thiol groups in a dithiol compound can "staple" proximal cysteine residues in a protein, providing a powerful tool for investigating enzyme mechanisms. nih.gov The sulfhydryl group can also act as a proton donor in hydrogen bonds, typically with a carbonyl group, which can stabilize the binding of a ligand to an enzyme's active site. nih.gov

Organosulfur compounds, including those with thiol and carboxylic acid functionalities, are well-documented for their antioxidant and anti-inflammatory properties. nih.govnih.gov

Antioxidant Properties: Thiol-containing compounds are potent antioxidants. nih.gov They can neutralize harmful reactive oxygen species (ROS) directly, protecting cells from oxidative damage. nih.gov Dithiols are particularly effective antioxidants. Alpha-lipoic acid, a well-studied dithiol, functions as a "universal antioxidant" because both its oxidized (disulfide) and reduced (dithiol) forms have protective capabilities. semanticscholar.orgresearchgate.net The antioxidant mechanisms of thiols include:

Direct Radical Scavenging: The thiol group can donate a hydrogen atom to neutralize free radicals. nih.gov

Metal Chelation: Thiol groups can bind to transition metal ions like iron and copper, preventing them from participating in reactions that generate ROS. nih.gov

Regeneration of Other Antioxidants: Dithiols can regenerate other key antioxidants, such as vitamin C and glutathione, restoring their protective capacity. semanticscholar.orgnih.gov

The esters of a related compound, thiodipropionic acid, have been shown to act as antioxidants through multiple chemical reactions, including the decomposition of hydroperoxides and radical trapping. rsc.orgcapes.gov.br

Anti-inflammatory Properties: There is a strong link between oxidative stress and inflammation. imrpress.com By reducing oxidative stress, antioxidants can also exert anti-inflammatory effects. nih.gov Organosulfur compounds are known to modulate inflammatory pathways. nih.govnih.govumn.edu They can inhibit the production of pro-inflammatory mediators by downregulating key signaling pathways such as NF-κB. nih.gov Studies have shown that decreased levels of free thiols in the body are associated with inflammatory conditions, suggesting that thiol-containing compounds play a role in regulating inflammation. nih.gov The anti-inflammatory effects of garlic and other Allium species are largely attributed to their rich content of organosulfur compounds. nih.govnih.gov

PropertyMechanism of ActionRelated Compounds
Antioxidant Direct scavenging of reactive oxygen species (ROS), chelation of metal ions, regeneration of endogenous antioxidants (e.g., glutathione). semanticscholar.orgnih.govAlpha-lipoic acid, Thiodipropionate esters, Glutathione. rsc.org
Anti-inflammatory Reduction of oxidative stress, inhibition of pro-inflammatory signaling pathways (e.g., NF-κB), modulation of inflammatory mediators. nih.govnih.govOrganosulfur compounds from garlic, various thiol-containing drugs. imrpress.comumn.edu

Advanced Applications in Materials Science and Engineering

Polymer Chemistry and Macromolecular Engineering

The unique structure of Cyclohexane-1,1-bis(3-thiopropionic acid), featuring a central cyclohexyl ring flanked by two thiopropionic acid moieties, suggests its potential utility in various aspects of polymer science. The presence of both thiol and carboxylic acid functional groups opens avenues for its use as a monomer, crosslinking agent, and chain transfer agent.

Cyclohexane-1,1-bis(3-thiopropionic acid) as a Monomer in Polymer Synthesis

The bifunctional nature of Cyclohexane-1,1-bis(3-thiopropionic acid) allows it to act as a monomer in step-growth polymerization. Specifically, it can be used in the synthesis of polythioesters. nih.goved.ac.uk Polythioesters are a class of polymers known for their high refractive indices and good thermal stability. ed.ac.uk The synthesis would typically involve the condensation polymerization of the dicarboxylic acid with a suitable diol or the polyaddition of the dithiol (after reduction of the carboxylic acids) with a diacyl chloride. ed.ac.uk The incorporation of the sulfur atoms and the bulky cyclohexyl group into the polymer backbone is expected to influence the final properties of the material.

Role as a Crosslinking Agent in Thermosets and Elastomers

The two thiol groups in Cyclohexane-1,1-bis(3-thiopropionic acid) make it a potential crosslinking agent for various thermosetting resins, such as epoxy resins. In a typical thiol-epoxy "click" reaction, the thiol groups react with the epoxide rings of the resin in a nucleophilic ring-opening addition, often catalyzed by a base. photopolymer.itmdpi.com This process leads to the formation of a three-dimensional network structure, converting the liquid resin into a solid, infusible, and insoluble thermoset. The resulting crosslinked material is anticipated to exhibit enhanced thermal and mechanical properties. The cyclohexyl core of the crosslinker could impart rigidity and thermal stability to the network.

Similarly, in the realm of elastomers, dithiols can be used in vulcanization processes or in thiol-ene click reactions with unsaturated polymers to form crosslinked networks, although specific examples with this compound are not documented.

Application as a Chain Transfer Agent in Controlled Radical Polymerizations (e.g., RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. nih.govresearchgate.net The effectiveness of RAFT polymerization relies on a suitable chain transfer agent (CTA). Compounds containing thiol groups can be precursors to or components of RAFT agents. nih.govresearchgate.netresearchgate.net While there is no direct literature on the use of Cyclohexane-1,1-bis(3-thiopropionic acid) as a RAFT agent, its structure suggests potential. The thiol groups could, in principle, be converted into a dithiocarbamate (B8719985) or trithiocarbonate (B1256668) functionality, which are common Z-groups in RAFT agents. The dicarboxylic acid functionality could then serve as a handle for further chemical modification of the resulting polymer.

Tailoring Polymer Properties through Incorporation of Cyclohexane-1,1-bis(3-thiopropionic acid)

The incorporation of Cyclohexane-1,1-bis(3-thiopropionic acid) into a polymer matrix is expected to significantly influence its properties. The high sulfur content can lead to polymers with a high refractive index, a desirable property for optical applications such as lenses and coatings. scilit.comresearchgate.net The bulky and rigid cyclohexyl group would likely increase the glass transition temperature (Tg) and enhance the thermal stability of the polymer. ed.ac.uk Furthermore, the thioether linkages formed during polymerization can improve the chemical resistance of the material.

Table 1: Anticipated Effects of Incorporating Cyclohexane-1,1-bis(3-thiopropionic acid) on Polymer Properties

PropertyAnticipated EffectRationale
Refractive Index IncreaseHigh sulfur content.
Glass Transition Temp. (Tg) IncreaseRigid cyclohexyl backbone.
Thermal Stability EnhancementPresence of stable thioether linkages and cyclohexyl ring.
Chemical Resistance ImprovementInert nature of thioether bonds.

Supramolecular Chemistry and Self-Assembly of Cyclohexane-1,1-bis(3-thiopropionic acid)

The dicarboxylic acid functionality of Cyclohexane-1,1-bis(3-thiopropionic acid) predisposes it to participate in the formation of ordered supramolecular structures through non-covalent interactions, particularly hydrogen bonding.

Design and Characterization of Supramolecular Architectures via Hydrogen Bonding

Dicarboxylic acids are well-known building blocks in crystal engineering and supramolecular chemistry due to their ability to form robust and directional hydrogen bonds. nih.govmdpi.comstackexchange.commdpi.com The two carboxylic acid groups of Cyclohexane-1,1-bis(3-thiopropionic acid) can act as both hydrogen bond donors (from the hydroxyl group) and acceptors (from the carbonyl oxygen). This allows for the formation of various hydrogen-bonding motifs, such as dimers, chains, and sheets.

Table 2: Potential Hydrogen Bonding Motifs for Cyclohexane-1,1-bis(3-thiopropionic acid)

MotifDescription
Carboxylic Acid Dimer Two molecules forming a cyclic structure through two hydrogen bonds between their carboxyl groups.
Linear Chain Molecules linked head-to-tail via hydrogen bonds between the carboxyl groups.
2D Sheet Interconnected chains forming a two-dimensional network.

Investigation of Host-Guest Chemistry and Inclusion Compounds

The molecular structure of Cyclohexane-1,1-bis(3-thiopropionic acid), featuring two carboxylic acid moieties, allows it to participate in host-guest chemistry, primarily as a guest molecule. Host-guest chemistry involves the formation of complexes between a larger 'host' molecule, which has a binding cavity, and a smaller 'guest' molecule. nih.gov These interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govmdpi.com

The dicarboxylic acid nature of Cyclohexane-1,1-bis(3-thiopropionic acid) makes it a suitable guest for various host molecules. For instance, cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with carboxylic acids. wm.edursc.orguantwerpen.be The formation of such complexes is driven by the favorable interaction of the nonpolar part of the guest molecule with the hydrophobic cavity of the cyclodextrin, while the polar carboxylic acid groups can interact with the hydroxyl groups on the rim of the cyclodextrin. uantwerpen.be

While direct studies on the inclusion of Cyclohexane-1,1-bis(3-thiopropionic acid) within specific hosts are not extensively documented, the principles of dicarboxylic acid complexation suggest its potential in this area. The cyclohexane (B81311) backbone can be encapsulated within a suitably sized host cavity, with the flexible propionic acid chains extending outwards. The binding affinity and specificity would be influenced by factors such as the size and shape complementarity between the host and the guest. mdpi.com

The table below summarizes the potential interactions of Cyclohexane-1,1-bis(3-thiopropionic acid) as a guest molecule.

Host TypePotential Guest Interaction SitesDriving Forces for Complexation
CyclodextrinsCyclohexane ring and alkyl chainsHydrophobic interactions, Van der Waals forces
CalixarenesCyclohexane ring and alkyl chainsHydrophobic interactions, π-π interactions (if aromatic)
CucurbiturilsCarboxylic acid groups (at portals)Ion-dipole interactions, hydrogen bonding

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Cyclohexane-1,1-bis(3-thiopropionic acid) presents itself as a promising candidate for a flexible linker molecule in the synthesis of novel MOFs and coordination polymers.

The two carboxylic acid groups can coordinate with metal centers, forming the nodes of the framework, while the flexible cyclohexane backbone and propionic acid chains can introduce dynamic properties into the resulting structure. csic.es MOFs constructed from flexible ligands can exhibit interesting behaviors such as "breathing" or structural transformations in response to external stimuli like the introduction of guest molecules. acs.org

Furthermore, the presence of two thiol (-SH) groups adds another dimension to its potential in MOF synthesis. Thiol and thioether-based ligands have been successfully incorporated into MOFs, leading to materials with applications in areas such as catalysis and sensing. nih.gov The synthesis of such MOFs can be achieved either by direct reaction of the thiol-containing ligand with the metal precursor or through post-synthetic modification where the thiol group is introduced after the initial framework has been formed. nih.gov While the direct use of gem-dithiols in MOF synthesis is less common, their ability to coordinate with metal centers has been demonstrated in the formation of dinuclear rhodium complexes.

The combination of both hard (carboxylic acid) and soft (thiol) donor sites in Cyclohexane-1,1-bis(3-thiopropionic acid) could lead to the formation of heterofunctional MOFs with unique properties.

Nanomaterial Functionalization and Surface Modification

The thiol groups in Cyclohexane-1,1-bis(3-thiopropionic acid) provide a strong anchoring point for the functionalization of various nanomaterials, particularly those with metallic surfaces. This allows for the precise control of the surface chemistry and properties of these nanomaterials.

Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Gold)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Thiols are well-known for their ability to form robust SAMs on gold surfaces due to the strong gold-sulfur bond. Dithiols, and specifically dithiocarboxylic acids, can form even more stable and well-packed monolayers.

While research specifically detailing SAMs from Cyclohexane-1,1-bis(3-thiopropionic acid) is limited, studies on aliphatic dithiocarboxylic acids show that they form well-oriented monolayer films on gold. wm.edu The two thiol groups are believed to chelate to the gold surface, leading to a more stable and ordered structure compared to SAMs formed from monothiols. wm.edu The carboxylic acid terminals of the assembled Cyclohexane-1,1-bis(3-thiopropionic acid) molecules would then form the new surface, which can be further functionalized or used to control surface properties like wettability.

The following table outlines the key characteristics of SAMs formed from dithiocarboxylic acids on gold:

PropertyDescriptionReference
Binding Chelation of the dithiol headgroup to the gold surface. wm.edu
Orientation Forms well-packed and highly oriented monolayer films. wm.edu
Stability Generally high due to the bidentate attachment of the thiol groups. wm.edu

Capping Agent for Inorganic Nanoparticles (e.g., Quantum Dots, Noble Metal Nanoparticles)

The thiol groups of Cyclohexane-1,1-bis(3-thiopropionic acid) make it an effective capping agent for stabilizing inorganic nanoparticles, such as gold nanoparticles and quantum dots. During the synthesis of nanoparticles, capping agents adsorb to the surface, preventing aggregation and controlling their size and shape.

The two thiol groups can provide a strong, bidentate binding to the nanoparticle surface, leading to enhanced stability. The outward-facing carboxylic acid groups render the nanoparticles water-soluble and provide functional handles for further conjugation with biomolecules or other chemical entities. The use of dithiols, such as dithiol-functionalized PEG, has been shown to be an effective strategy for creating stable, self-assembled gold nanoparticle structures. csic.es

Surface Engineering of Nanomaterials for Specific Research Applications

The ability to modify the surface of nanomaterials with molecules like Cyclohexane-1,1-bis(3-thiopropionic acid) is crucial for tailoring their properties for specific applications. For example, the carboxylic acid-terminated surface can be used to attach fluorescent dyes for bioimaging, or to immobilize enzymes for biosensing applications.

The surface modification of copper-doped ZnO nanoparticles with 3-mercaptopropionic acid has been shown to enable their conjugation with peroxidase, demonstrating the utility of thiol-carboxylic acid linkers in creating functional bio-nanomaterials. Similarly, the surface of indium tin oxide (ITO) can be modified using self-assembled monolayers to alter its electronic properties for applications in organic electronics. The dual functionality of Cyclohexane-1,1-bis(3-thiopropionic acid) offers a versatile platform for such surface engineering endeavors.

Computational and Theoretical Studies of Cyclohexane 1,1 Bis 3 Thiopropionic Acid

Molecular Modeling and Conformational Analysis of the Cyclohexane (B81311) Ring and Side Chains

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of Cyclohexane-1,1-bis(3-thiopropionic acid), which dictates its physical and chemical properties. The analysis focuses on the stable arrangements of the cyclohexane ring and the flexible thiopropionic acid side chains.

Detailed Research Findings:

The cyclohexane ring is well-known to adopt a stable chair conformation to minimize angular and torsional strain. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position, while the other occupies an equatorial position. libretexts.org In the case of Cyclohexane-1,1-bis(3-thiopropionic acid), the two identical side chains, -CH₂-CH₂-S-CH₂-CH₂-COOH, are attached to the same carbon atom. A ring-flip would interchange the axial and equatorial positions of these two groups, resulting in a conformation of identical energy. libretexts.org Therefore, the two chair conformers are present in equal concentration at equilibrium. libretexts.org

The primary focus of conformational analysis for this molecule shifts to the orientation of the two large, flexible side chains. Each -(CH₂)₂-S-(CH₂)₂-COOH chain has multiple rotatable single bonds. Computational methods, such as molecular mechanics or density functional theory (DFT), can be used to explore the potential energy surface and identify low-energy conformations. The goal is to minimize steric hindrance between the two side chains and between the side chains and the cyclohexane ring itself. sapub.org

Specifically, the bulky side chains will arrange themselves to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on carbons 3 and 5 of the ring. sapub.org The chain in the equatorial position has more space and its conformation is less constrained. The chain in the axial position is more sterically hindered, and its rotation around the C1-C(side chain) bond is crucial for minimizing steric clashes. Advanced computational programs like Avogadro can be used to build and optimize such structures to find the lowest energy conformations. sapub.org

Table 1: Key Conformational Features of Cyclohexane-1,1-bis(3-thiopropionic acid)
Structural FeaturePredicted ConformationGoverning PrincipleComputational Method
Cyclohexane RingChair ConformationMinimization of angle and torsional strain.Molecular Mechanics, DFT
Substituent Positions (C1)One axial, one equatorialTetrahedral geometry of the sp³-hybridized C1 carbon. libretexts.orgGeometry Optimization
Side Chain OrientationRotamers that minimize steric hindranceAvoidance of 1,3-diaxial interactions and intramolecular repulsion. libretexts.orgPotential Energy Surface Scan
Conformational EquilibriumTwo identical, equally populated chair conformersThe two substituents are identical, leading to degenerate energy states upon ring-flip. libretexts.orgCalculation of Gibbs Free Energy

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which is key to understanding its reactivity. Density Functional Theory (DFT) is a common method for these calculations, particularly for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

Detailed Research Findings:

The HOMO-LUMO energy gap (E_gap) is a critical parameter derived from these calculations; a small gap generally indicates high chemical reactivity and kinetic instability. wmocollege.ac.in For Cyclohexane-1,1-bis(3-thiopropionic acid), the electronic structure is characterized by distinct regions.

HOMO: The highest occupied molecular orbitals are predicted to be localized primarily on the sulfur atoms. The lone pairs of electrons on the sulfur atoms are higher in energy than the electrons in the C-C, C-H, or C=O bonds, making them the most likely sites for electrophilic attack.

LUMO: The lowest unoccupied molecular orbitals are expected to be centered on the carboxylic acid groups, specifically on the π* antibonding orbitals of the carbonyl (C=O) groups. These sites are susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties from DFT Calculations
ParameterPredicted Location / ValueSignificance
HOMO EnergyLocalized on Sulfur lone pairsIndicates the site of electron donation (nucleophilicity). wmocollege.ac.in
LUMO EnergyLocalized on Carbonyl π* orbitalsIndicates the site of electron acceptance (electrophilicity). wmocollege.ac.in
HOMO-LUMO Gap (E_gap)Relatively smallSuggests high chemical reactivity. nih.gov
Ionization Potential (I)Calculated from E_HOMOEnergy required to remove an electron. nih.gov
Electron Affinity (A)Calculated from E_LUMOEnergy released upon adding an electron. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis for Reactions involving the Compound

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to elucidate detailed reaction mechanisms and determine kinetic feasibility.

Detailed Research Findings:

A characteristic reaction for Cyclohexane-1,1-bis(3-thiopropionic acid) is the Fischer esterification of its two carboxylic acid groups with an alcohol (e.g., methanol) under acidic catalysis. masterorganicchemistry.com The mechanism involves several reversible steps. masterorganicchemistry.com

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination: A molecule of water (a good leaving group) is eliminated, reforming the carbonyl group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Table 3: Computational Analysis of a Hypothetical Fischer Esterification Reaction
Reaction StepDescriptionComputational Goal
1. ProtonationActivation of the carbonyl group.Model the protonated intermediate.
2. Nucleophilic AttackFormation of the tetrahedral intermediate.Locate the transition state (TS1) and calculate its energy.
3. Proton TransferFormation of a good leaving group (-OH₂⁺).Model the proton transfer pathway.
4. EliminationExpulsion of water.Locate the transition state (TS2) and calculate its energy.
5. DeprotonationFormation of the final ester.Model the final product complex.

Prediction of Intermolecular Interactions and Self-Assembly Propensities

The way molecules interact with each other governs their macroscopic properties, such as solubility, melting point, and their ability to form ordered structures (self-assembly).

Detailed Research Findings:

The primary intermolecular force for Cyclohexane-1,1-bis(3-thiopropionic acid) is predicted to be hydrogen bonding. The carboxylic acid functional groups are excellent hydrogen bond donors (-O-H) and acceptors (C=O). This leads to the strong propensity for molecules to form hydrogen-bonded dimers, where two carboxylic acid groups from two different molecules form a stable eight-membered ring. acs.org This is a very common motif for carboxylic acids.

Table 4: Predicted Intermolecular Interactions and Self-Assembly
Interaction TypeFunctional Groups InvolvedPredicted Supramolecular StructureRelative Strength
Hydrogen Bonding-COOH with -COOHCyclic dimers, linear chainsStrong
Hydrogen Bonding-SH with C=O or -SHContributes to overall networkWeak to Moderate
Van der Waals ForcesCyclohexane ring, alkyl chainsInfluences molecular packingWeak

Thermodynamic and Kinetic Parameter Calculations for Synthetic and Reactivity Profiles

Computational chemistry can predict thermodynamic and kinetic parameters that are crucial for understanding and optimizing chemical reactions. These calculations provide a quantitative basis for a compound's stability and reactivity.

Detailed Research Findings:

For the synthesis of Cyclohexane-1,1-bis(3-thiopropionic acid), thermodynamic parameters can be calculated to predict the feasibility of a proposed synthetic route. For instance, for a reaction involving cyclohexanone (B45756) and 3-mercaptopropionic acid, DFT calculations can determine the standard enthalpy of reaction (ΔH°_rxn), entropy of reaction (ΔS°_rxn), and Gibbs free energy of reaction (ΔG°_rxn). A negative ΔG°_rxn indicates a spontaneous reaction under standard conditions. ub.edu

For the reactivity profile, such as the esterification discussed earlier, kinetic parameters are of primary interest. By mapping the reaction energy profile, the activation energies (Ea) for each step can be determined. mdpi.com The Arrhenius equation and transition state theory can then be used to estimate reaction rate constants. This information is vital for predicting how changes in temperature will affect the reaction rate and for identifying potential kinetic bottlenecks. ub.edu Such theoretical studies can guide experimental work by predicting optimal reaction conditions. researchgate.net

Table 5: Hypothetical Calculated Parameters for a Synthetic/Reactivity Profile
ParameterDefinitionApplication
ΔH°_rxn (Enthalpy of Reaction)Heat absorbed or released during a reaction.Determines if a reaction is exothermic or endothermic. ub.edu
ΔG°_rxn (Gibbs Free Energy of Reaction)Energy available to do useful work.Predicts the spontaneity and equilibrium position of a reaction. ub.edu
Ea (Activation Energy)Minimum energy required to initiate a reaction.Determines the rate of a chemical reaction. mdpi.com
k (Rate Constant)Proportionality constant relating reaction rate to reactant concentrations.Quantifies the speed of a reaction.

Analytical and Characterization Techniques for Cyclohexane 1,1 Bis 3 Thiopropionic Acid and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for the molecular characterization of Cyclohexane-1,1-bis(3-thiopropionic acid). Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer a comprehensive view of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Cyclohexane-1,1-bis(3-thiopropionic acid), both ¹H and ¹³C NMR provide unique insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show several distinct signals corresponding to the different types of protons in the molecule. The protons of the cyclohexane (B81311) ring, being in a complex, conformationally flexible environment, would likely appear as a broad multiplet in the range of δ 1.4-1.7 ppm. nih.govdocbrown.info The two propionic acid chains contain two sets of methylene (B1212753) protons each. The protons alpha to the sulfur atom (-S-CH₂ -CH₂-COOH) are expected to resonate around δ 2.8-3.0 ppm, while the protons beta to the sulfur and adjacent to the carboxyl group (-S-CH₂-CH₂ -COOH) would likely appear at approximately δ 2.6-2.8 ppm. The acidic protons of the two carboxyl groups (-COOH ) would produce a very broad singlet at a downfield chemical shift, typically between δ 10-12 ppm, which is often so broad it can be difficult to distinguish from the baseline. oregonstate.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. libretexts.org For Cyclohexane-1,1-bis(3-thiopropionic acid), a total of seven distinct signals are predicted due to the molecule's symmetry. The quaternary carbon of the cyclohexane ring where the two side chains are attached (C1) would appear at a distinct chemical shift, estimated to be in the range of δ 45-55 ppm. The other carbons of the cyclohexane ring are expected to produce signals around δ 20-40 ppm. docbrown.inforesearchgate.net The carbons of the propionic acid chains would be influenced by the adjacent sulfur and carbonyl groups. The carboxyl carbon (-C OOH) is the most deshielded, appearing far downfield between δ 175-185 ppm. oregonstate.edu The methylene carbons are expected in the δ 30-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclohexane-1,1-bis(3-thiopropionic acid)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-C(CH₂CH₂CH₂CH₂CH₂)~1.4-1.7 (m)~45-55 (C-1, quat.)
-C(CH₂CH₂CH₂CH₂CH₂)~1.4-1.7 (m)~20-40 (C-2, C-3, C-4)
-S-CH₂-CH₂-COOH~2.8-3.0 (t)~30-40
-S-CH₂-CH₂-COOH~2.6-2.8 (t)~30-40
-COOH-~175-185
-COOH~10-12 (br s)-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of Cyclohexane-1,1-bis(3-thiopropionic acid) would be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. oregonstate.eduorgchemboulder.commsu.edu Superimposed on this broad band would be the C-H stretching vibrations of the cyclohexane and methylene groups, typically appearing between 2850-3000 cm⁻¹. libretexts.org

A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is anticipated between 1690-1760 cm⁻¹. orgchemboulder.compressbooks.pub The C-O stretching vibration would appear in the 1210-1320 cm⁻¹ region. orgchemboulder.com The presence of the sulfur atom is identified by the C-S stretching vibration, which typically gives rise to a weak to medium absorption in the 600-800 cm⁻¹ range; however, this peak can be difficult to assign definitively due to its weakness and position in the complex fingerprint region. cdnsciencepub.comcdnsciencepub.com

Table 2: Characteristic IR Absorption Bands for Cyclohexane-1,1-bis(3-thiopropionic acid)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretch (H-bonded)2500-3300Strong, Very Broad
Alkyl (C-H)Stretch2850-3000Medium to Strong
Carbonyl (C=O)Stretch1690-1760Strong, Sharp
Carboxylic Acid (C-O)Stretch1210-1320Medium
Thioether (C-S)Stretch600-800Weak to Medium

Mass Spectrometry (MS, MALDI-ToF MS, ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of Cyclohexane-1,1-bis(3-thiopropionic acid) is C₁₂H₂₀O₄S₂, giving it a monoisotopic mass of approximately 292.08 g/mol .

Electron Ionization (EI-MS): In standard EI-MS, the molecular ion peak [M]⁺ at m/z 292 would be observed. Due to the presence of two sulfur atoms, a characteristic isotopic pattern for the molecular ion will be visible, with an [M+2]⁺ peak that is approximately 8-9% of the intensity of the [M]⁺ peak, which is significantly larger than what would be expected from ¹³C isotopes alone. whitman.edu Common fragmentation pathways for dicarboxylic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and carbon dioxide (-CO₂, M-44). oregonstate.educdnsciencepub.com Cleavage of the C-S bond and fragmentation of the cyclohexane ring are also expected.

Soft Ionization Techniques (ESI-MS, MALDI-ToF MS): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques that cause minimal fragmentation, making them ideal for determining the molecular weight of the intact molecule. In ESI-MS, the compound would likely be detected as a deprotonated molecule [M-H]⁻ in negative ion mode or as a sodiated adduct [M+Na]⁺ in positive ion mode. cdnsciencepub.com ESI is particularly well-suited for analyzing polar molecules like carboxylic acids directly from solution. nih.gov MALDI-Time of Flight (ToF) MS is a high-sensitivity technique often used for larger molecules but can also be applied here, typically by co-crystallizing the analyte with a suitable matrix like α-cyano-4-hydroxycinnamic acid (CHCA). nih.gov

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating Cyclohexane-1,1-bis(3-thiopropionic acid) from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography (GC)

Direct analysis of Cyclohexane-1,1-bis(3-thiopropionic acid) by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of its carboxylic acid functional groups. These characteristics can lead to poor peak shape and thermal degradation in the GC inlet and column. colostate.edu To make the compound suitable for GC analysis, a derivatization step is typically required. sigmaaldrich.com The most common methods involve converting the carboxylic acid groups into more volatile esters (e.g., methyl or ethyl esters) or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) derivatives). nih.govnih.govresearchgate.net After derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis and purity assessment of Cyclohexane-1,1-bis(3-thiopropionic acid) as it can handle polar and non-volatile compounds without the need for derivatization. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would likely provide good separation. Detection can be achieved using a UV detector, although the chromophore is weak. For higher sensitivity and selectivity, derivatization of the thiol groups with a fluorescent tag can be employed, followed by fluorescence detection. nih.gov Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both separation and mass information, allowing for the confident identification and quantification of the target compound and any impurities. researchgate.netmurdoch.edu.au

X-ray Diffraction for Solid-State Structure Analysis

X-ray Diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For Cyclohexane-1,1-bis(3-thiopropionic acid), single-crystal XRD would be the definitive method to establish its molecular structure, including bond lengths, bond angles, and conformational details of the cyclohexane ring and the thiopropionic acid side chains. The process involves irradiating a single crystal of the compound with a focused X-ray beam and measuring the pattern of diffracted beams. nih.gov This diffraction pattern is then used to compute a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. wikipedia.org

While specific single-crystal XRD data for Cyclohexane-1,1-bis(3-thiopropionic acid) is not prominently available in the literature, analysis of related carboxylic acid structures provides a clear precedent. For instance, single-crystal XRD analysis of 4,7-dioxononanoic acid confirmed its molecular structure and provided crucial insights into its crystal packing and intermolecular interactions, which were not apparent from spectroscopic data alone. semanticscholar.org Similarly, XRD studies on 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid elucidated its complete molecular and supramolecular structure. mdpi.com

Beyond single-crystal analysis, XRD techniques are vital for studying the ordered structures that Cyclohexane-1,1-bis(3-thiopropionic acid) can form, particularly in self-assembled monolayers (SAMs) on crystalline substrates like gold (Au(111)). Techniques such as Grazing Incidence X-ray Diffraction (GIXD) and X-ray Reflectivity (XRR) are employed to determine the thickness, density, and molecular arrangement within these thin films. rsc.orgnih.gov For example, GIXD has been used to reveal the c(4×2) reconstruction of hexadecanethiol SAMs on Au(111), providing detailed information about the molecular packing. rsc.org XRR, on the other hand, provides spatially averaged structural data along the surface normal, such as film thickness and electron density profiles, which are critical for understanding the morphology of both pure and mixed SAMs. nih.gov

Table 1: Illustrative X-ray Diffraction Data for Related Molecular Systems This table presents typical data obtained from XRD studies on related systems to illustrate the technique's capabilities, as direct data for the target compound is not published.

Compound/System Technique Key Findings Reference
4,7-dioxononanoic acid Single-Crystal XRD Confirmed molecular structure; revealed intermolecular dipole-dipole interactions affecting crystal packing. semanticscholar.org
Alkanethiol SAM on Au(111) GIXD / RHEED Determined the √3 × √3 R30° hexagonal overlayer structure of sulfur headgroups on the gold lattice. rsc.org
Phosphonic Acid SAMs on AlOₓ XRR Provided film thickness, molecular orientation, and electron density profiles, enabling in-situ monitoring of monolayer growth. nih.gov

Microscopic Techniques for Supramolecular Assemblies and Nanomaterials

Microscopy provides direct visual evidence of the morphology and structure of materials. For Cyclohexane-1,1-bis(3-thiopropionic acid), electron and scanning probe microscopies are indispensable for characterizing its use in forming larger assemblies, films, and functionalized nanomaterials.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface topography of a sample. It operates by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's topography and composition.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is a primary tool for characterizing nanomaterials. azonano.com In TEM, a beam of electrons is transmitted through a sample to form an image, allowing for the direct visualization of individual nanoparticles, their size, shape, and aggregation state. azonano.compnas.org

The thiol groups of Cyclohexane-1,1-bis(3-thiopropionic acid) make it an excellent candidate for functionalizing and stabilizing metal nanoparticles, particularly gold nanoparticles (AuNPs). nih.gov TEM is the definitive technique for characterizing such functionalized nanoparticles. Studies on AuNPs functionalized with similar glyco-thiol ligands or thymine-functionalized thiols demonstrate the power of TEM. nih.govmdpi.com It allows for the precise measurement of nanoparticle core diameters and can confirm that the particles maintain their size and spherical morphology after the ligand exchange or functionalization process. nih.govnih.gov The high electron density of gold makes the nanoparticles clearly visible against the background, enabling accurate analysis of their distribution and potential aggregation in biological or other matrices. nih.gov

Table 2: TEM Characterization of Gold Nanoparticles Functionalized with Thiol Ligands This table summarizes findings from TEM studies on AuNPs functionalized with ligands structurally related to the subject compound, demonstrating the typical application of the technique.

Nanoparticle System Key TEM Findings Average Particle Size Reference
AuNPs functionalized with CPP-MT Confirmed particle integrity after conjugation; provided particle diameter frequency distribution. ~15 nm nih.gov
Glyco-thiol capped AuNPs Confirmed spherical morphology was maintained after ligand exchange; showed stable particles were formed. ~14 nm nih.gov
Thymine-functionalized AuNPs Visualized the AuNPs used for a mercury ion sensing platform. Not specified mdpi.com

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging conductive surfaces at the atomic level. researchgate.net It works by scanning a sharp metallic tip over a surface while maintaining a small voltage bias, generating a tunneling current that is exponentially dependent on the tip-sample distance. researchgate.net This allows for the generation of a topographic map of the surface with molecular or even atomic resolution.

STM is exceptionally well-suited for studying the two-dimensional self-assembled monolayers (SAMs) that Cyclohexane-1,1-bis(3-thiopropionic acid) forms on conductive substrates like Au(111). The two thiopropionic acid "legs" of the molecule can anchor it to the gold surface, leading to the formation of ordered domains. STM can directly visualize the packing structure, molecular orientation, and surface defects within these monolayers. acs.org

Studies on the closely related molecule 3-mercaptopropionic acid (MPA) have shown that it forms highly ordered SAMs on Au(111). epfl.ch High-resolution STM images reveal a (√3 × √3)R30° periodicity, which is characteristic of many alkanethiol SAMs on gold. epfl.chacs.org STM can also track dynamic processes, such as the formation of domains, the influence of solvent and pH on the surface structure, and the appearance of etch pits or gold vacancy islands that are characteristic of thiol SAM formation on gold. acs.orgnih.gov

Table 3: Typical Experimental Parameters for STM Analysis of Thiol SAMs on Au(111) This table provides common parameters used in STM studies of related thiol monolayers, which would be applicable to the analysis of Cyclohexane-1,1-bis(3-thiopropionic acid) SAMs.

Analyte Substrate Bias Voltage (V) Tunneling Current (pA) Key STM Observations Reference
Decanethiol Au(111) -0.5 to -2.0 1-100 Ordered domains, etch pits, c(4√3 × 2√3)R30° superlattice. acs.orgacs.org
3-mercaptopropionic acid (MPA) Au(111) Not specified Not specified Highly ordered SAMs with a √3 x √3 unit cell, reconstructing to c(4 x 2) at high current. epfl.ch
2-pyrimidinethiolate (from DPymDS) Au(111) Not specified Not specified Influence of pH on domain size; observation of a (4√2 × 3)R51° packing structure at pH 12. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The future synthesis of Cyclohexane-1,1-bis(3-thiopropionic acid) and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. Current synthetic strategies for structurally similar thioethers and dithiocarboxylic acids often rely on multi-step processes that may involve harsh reagents and generate significant waste. researchgate.netwikipedia.org A key research frontier is the development of more atom-economical and environmentally benign synthetic methodologies.

One promising avenue is the advancement of thiol-ene click chemistry. researchgate.net This approach, known for its high efficiency and mild reaction conditions, could potentially be adapted for the synthesis of Cyclohexane-1,1-bis(3-thiopropionic acid). For instance, a one-pot reaction involving a cyclohexanedithiol precursor and an appropriate acrylic acid derivative could offer a more direct and sustainable route. researchgate.net

Synthetic Approach Potential Advantages Key Research Focus
Thiol-ene Click ChemistryHigh yields, mild conditions, minimal byproducts researchgate.netDevelopment of suitable precursors and catalysts.
Catalytic C–S Bond FormationHigh selectivity, efficiency rsc.orgExploration of novel metal catalysts and reaction conditions.
Green Solvents and ReagentsReduced environmental impactUtilization of water or other benign solvents. researchgate.net

Exploration of Cyclohexane-1,1-bis(3-thiopropionic acid) in Responsive and Adaptive Materials

The presence of multiple functional groups in Cyclohexane-1,1-bis(3-thiopropionic acid) makes it a compelling candidate for the development of responsive and adaptive materials, also known as "smart" materials. These materials can change their properties in response to external stimuli such as pH, temperature, or light. nih.govnih.gov

The carboxylic acid moieties, for instance, can be deprotonated or protonated in response to changes in pH, leading to alterations in solubility, swelling behavior, and molecular conformation. This pH-responsiveness is a key feature in the design of materials for targeted drug delivery and controlled release systems. nih.gov Polymers incorporating similar pH-sensitive groups have been extensively studied for these applications. nih.govnih.gov

The thioether linkages also offer opportunities for creating redox-responsive materials. Thioethers can be oxidized to sulfoxides and sulfones, leading to significant changes in polarity and hydrophilicity. This reversible oxidation-reduction can be harnessed to create materials that respond to oxidative or reductive environments, which is of particular interest in biomedical applications where such conditions are often indicative of disease states.

Stimulus Responsive Functional Group Potential Application
pHCarboxylic AcidDrug delivery, biosensors nih.govnih.gov
RedoxThioetherTargeted therapies, self-healing materials
Light(with modification)Photo-activated therapies, optical switches nih.gov

Integration of Cyclohexane-1,1-bis(3-thiopropionic acid) into Complex Multifunctional Systems

Beyond single-stimulus response, a major frontier lies in integrating Cyclohexane-1,1-bis(3-thiopropionic acid) into complex multifunctional systems. Its structure allows for the covalent linkage to other molecular components, enabling the creation of materials with a tailored combination of properties.

For example, the carboxylic acid groups can be used to anchor the molecule onto the surface of nanoparticles or to polymer backbones, imparting new functionalities to the host material. This could lead to the development of advanced composites with enhanced thermal stability, mechanical strength, or biocompatibility.

The geminal arrangement of the thiopropionic acid side chains on the cyclohexane (B81311) ring provides a unique spatial orientation that could be exploited in the design of metal-organic frameworks (MOFs). The sulfur and oxygen atoms of the thiopropionic acid groups could act as coordination sites for metal ions, potentially leading to the formation of novel porous materials with applications in gas storage, separation, and catalysis. acs.org

Advanced Computational Predictions for Rational Design of Derivatives

Computational chemistry is poised to accelerate the exploration of Cyclohexane-1,1-bis(3-thiopropionic acid) and its derivatives. Density functional theory (DFT) calculations, for instance, can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule and its potential derivatives. mdpi.commdpi.com Such computational studies can provide valuable insights into the structure-property relationships, guiding the rational design of new molecules with specific functionalities. nih.gov

For example, computational modeling could be used to:

Predict the binding affinity of different derivatives to specific targets, aiding in the design of new therapeutic agents.

Simulate the response of materials incorporating this molecule to various stimuli, facilitating the development of novel smart materials.

Investigate the reaction mechanisms of potential synthetic routes, helping to optimize reaction conditions for improved efficiency and sustainability. mdpi.com

These in silico approaches can significantly reduce the experimental effort and resources required for the discovery and development of new materials based on Cyclohexane-1,1-bis(3-thiopropionic acid).

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of Cyclohexane-1,1-bis(3-thiopropionic acid) will be unlocked through interdisciplinary research that bridges the gap between organic chemistry and materials science. Organic chemists will be crucial in developing efficient and scalable synthetic routes to the molecule and its derivatives. acgpubs.org In parallel, materials scientists will be essential in fabricating and characterizing novel materials that incorporate this compound, exploring their properties and potential applications. researchgate.net

This collaborative approach will be vital for:

Synthesizing novel polymers and composites containing Cyclohexane-1,1-bis(3-thiopropionic acid).

Characterizing the physical and chemical properties of these new materials.

Evaluating the performance of these materials in specific applications, such as drug delivery, sensing, and catalysis.

The synergy between these disciplines will undoubtedly pave the way for innovative technologies based on this promising, yet underexplored, chemical compound.

Q & A

Q. What are the recommended synthetic routes for Cyclohexane-1,1-bis(3-thiopropionic acid), and how can reaction efficiency be optimized?

The synthesis typically involves introducing thiopropionic acid moieties at the 1,1-positions of a cyclohexane ring. A plausible method includes:

  • Nucleophilic substitution : Reacting cyclohexane-1,1-dihalide with 3-thiopropionic acid under alkaline conditions to replace halogens with thiol groups. Catalyst systems like phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction rates .
  • Esterification : Using cyclohexane-1,1-diol as a precursor, followed by thioester formation with 3-mercaptopropionic acid and subsequent hydrolysis to carboxylic acids. Acidic or enzymatic catalysis can improve yields .
    Optimization strategies : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess thiol reagent) and temperature (40–60°C) to minimize side reactions like disulfide formation .

Q. How should researchers characterize the purity and structural integrity of Cyclohexane-1,1-bis(3-thiopropionic acid)?

Employ a multi-technique approach:

  • NMR spectroscopy : Confirm substitution pattern (1,1-positions) via 1H^1H and 13C^{13}C NMR. The cyclohexane ring protons will exhibit splitting patterns dependent on stereochemistry, while thiopropionic acid protons resonate at δ 2.5–3.5 ppm (methylene adjacent to sulfur) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) and fragmentation patterns consistent with the bis-thiopropionic structure .
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) and C=O stretches (~1700 cm1^{-1}) .
  • Elemental analysis : Validate sulfur content to confirm thiol incorporation .

Q. What are the stability considerations for Cyclohexane-1,1-bis(3-thiopropionic acid) under varying pH and temperature conditions?

  • pH sensitivity : The compound may undergo acid-catalyzed decarboxylation (pH < 3) or base-mediated hydrolysis (pH > 10). Buffered solutions (pH 6–8) are recommended for storage .
  • Thermal stability : Decomposition occurs above 150°C, releasing sulfur oxides. Use inert atmospheres (N2_2/Ar) during high-temperature reactions .
  • Light sensitivity : Thiol groups are prone to oxidation; store in amber vials at –20°C to prevent disulfide formation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Cyclohexane-1,1-bis(3-thiopropionic acid) in metal-chelation studies?

Density Functional Theory (DFT) simulations can:

  • Identify binding sites : Calculate electron density maps to predict preferential coordination of metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) with sulfur and carboxylate groups .
  • Assess steric effects : Model the cyclohexane ring’s conformational flexibility to evaluate steric hindrance during chelation .
  • Validate experimental data : Compare computed binding constants (KeqK_{eq}) with experimental results from isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for structurally related cyclohexane derivatives?

Discrepancies often arise from stereochemical variations or solvent effects. To address this:

  • Variable-temperature NMR : Detect dynamic processes (e.g., ring flipping) that may obscure peak splitting .
  • X-ray crystallography : Resolve absolute configuration and compare with NMR-derived structures .
  • Solvent standardization : Re-run spectra in deuterated solvents (e.g., D2_2O vs. DMSO-d6_6) to isolate solvent-induced shifts .

Q. How can Cyclohexane-1,1-bis(3-thiopropionic acid) be functionalized for targeted drug delivery systems?

  • Prodrug design : Esterify carboxylic acid groups with pH-sensitive linkers (e.g., hydrazones) for controlled release in acidic environments (e.g., tumor tissues) .
  • Conjugation with nanoparticles : Use thiol groups to anchor the compound onto gold or silica nanoparticles via Au–S or silane bonds .
  • Biological evaluation : Assess cytotoxicity and cellular uptake using in vitro models (e.g., HEK293 cells) with LC-MS/MS quantification .

Q. What are the challenges in scaling up the synthesis of Cyclohexane-1,1-bis(3-thiopropionic acid) for preclinical studies?

  • Purification bottlenecks : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures) or membrane filtration .
  • Byproduct management : Optimize reaction conditions to suppress disulfide byproducts (e.g., use reducing agents like TCEP) .
  • Regulatory compliance : Ensure traceability of raw materials (e.g., CAS 701-97-3 for 3-cyclohexylpropionic acid derivatives) and adhere to ICH guidelines for impurity profiling .

Q. Methodological Notes

  • Stereochemical analysis : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers if the 1,1-substitution introduces chirality .
  • Safety protocols : Follow OSHA guidelines for handling thiols (e.g., use fume hoods, avoid inhalation) due to potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.